molecular formula C8H4ClN3O2 B1376913 2-Chloro-5-nitroquinoxaline CAS No. 55687-01-9

2-Chloro-5-nitroquinoxaline

Cat. No. B1376913
CAS RN: 55687-01-9
M. Wt: 209.59 g/mol
InChI Key: XYLXKWNSXXAUEB-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroquinoxaline is a type of quinoxaline derivative that has garnered significant attention in the scientific community due to its properties and potential applications in various fields. It has a molecular formula of C8H4ClN3O2 and a molecular weight of 209.59 g/mol .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-Chloro-5-nitroquinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . A patent also describes a method for preparing 2-chloro-5-nitropyridine, which could be a potential synthetic route for 2-Chloro-5-nitroquinoxaline .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitroquinoxaline is defined by its IUPAC name, 2-chloro-5-nitroquinoxaline . The InChI string and Canonical SMILES provide a detailed description of its molecular structure .


Chemical Reactions Analysis

Quinoxalines, including 2-Chloro-5-nitroquinoxaline, are nitrogen-containing bicyclic compounds that have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They have been used in the design and development of numerous bioactive molecules .


Physical And Chemical Properties Analysis

2-Chloro-5-nitroquinoxaline has several computed properties. It has a molecular weight of 209.59 g/mol, an XLogP3-AA of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 208.9992041 g/mol .

Scientific Research Applications

Chemoselectivity in Quinoxalines

5-Chloro-6-nitroquinoxaline, closely related to 2-Chloro-5-nitroquinoxaline, demonstrates unique reactions with different nucleophiles. Its reaction with piperidine, methoxide, and p-thiocresolate shows selective product formation, highlighting its potential use in chemoselective synthesis (Nasielski, Moucheron, & Nasielski‐Hinkens, 2010).

Synthesis of Heterocycles

6-halo-5-nitroquinoxalines, including 2-Chloro-5-nitroquinoxaline, can be efficiently synthesized and used as intermediates for further heterocycles. This synthesis process is integral in the development of new chemical compounds for various scientific applications (Tian & Grivas, 1992).

Application in Textile Industry

6-Nitro-2-chloroquinoxaline is used in the synthesis of dyes and fluorescent whiteners for polyester fibers. This application demonstrates the compound's versatility in industrial applications beyond scientific research (Rangnekar & Tagdiwala, 1986).

Sensor Development

Monomeric and polymeric 5-nitroquinoxaline derivatives, including compounds derived from 2-Chloro-5-nitroquinoxaline, are used in the development of sensors for cationic species. This demonstrates their potential in analytical chemistry and environmental monitoring (Breznova et al., 2003).

Nucleophilic Substitution Reactions

2-Chloro-3-nitroquinoxaline showcases an unusual pattern of nucleophilic substitution, differing from typical ortho-chloronitroaromatics. This property can be exploited in synthetic chemistry for selective transformations (Nasielski‐Hinkens et al., 2010).

Environmental Application

Research on 2-Chloro-5-nitrophenol, structurally similar to 2-Chloro-5-nitroquinoxaline, has led to the isolation of a bacterium capable of degrading this compound. This finding is significant for environmental bioremediation of chlorinated nitroaromatic pollutants (Min et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-5-nitroquinoxaline is not available in the search results, it is generally advised to handle such compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Quinoxalines, including 2-Chloro-5-nitroquinoxaline, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, indicating a promising future in medicinal chemistry .

properties

IUPAC Name

2-chloro-5-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLXKWNSXXAUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743788
Record name 2-Chloro-5-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitroquinoxaline

CAS RN

55687-01-9
Record name 2-Chloro-5-nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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